molecular formula C16H21NO2 B6173355 rac-methyl (3aR,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis CAS No. 1037367-40-0

rac-methyl (3aR,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis

Cat. No. B6173355
CAS RN: 1037367-40-0
M. Wt: 259.3
InChI Key:
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Description

Rac-methyl (3aR,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis (rac-MeOBCPC) is an organic compound with a cyclopenta[c]pyrrole nucleus. It is a chiral compound with a methyl group attached to one of the cyclopenta[c]pyrrole rings. It has been studied for its various applications in organic synthesis and for its potential use as a pharmaceutical agent.

Scientific Research Applications

Rac-MeOBCPC has been studied for its various applications in organic synthesis. It has been used as a chiral ligand in asymmetric catalysis, and as a chiral building block for the synthesis of other organic compounds. It has also been used in the synthesis of pharmaceutical agents and in the study of enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of rac-MeOBCPC is not well understood. However, it is thought to act as a chiral ligand in asymmetric catalysis, and as a chiral building block in the synthesis of other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-MeOBCPC are not well understood. However, it is known to have some biological activity, and has been studied for its potential use as a pharmaceutical agent.

Advantages and Limitations for Lab Experiments

Rac-MeOBCPC has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be used as a chiral ligand in asymmetric catalysis and as a chiral building block for the synthesis of other organic compounds. However, it is also limited in its use in laboratory experiments, as it is not very stable and has a low solubility in most solvents.

Future Directions

There are a number of potential future directions for rac-MeOBCPC. It could be used in the synthesis of more complex organic compounds, and could be further studied for its potential use as a pharmaceutical agent. It could also be used in the study of enzyme-catalyzed reactions, and could be further studied for its biochemical and physiological effects. Additionally, it could be studied for its potential use in other applications, such as in the synthesis of polymers and other materials.

Synthesis Methods

Rac-MeOBCPC can be synthesized by a variety of methods. The most common method is the reaction of 2-bromobenzaldehyde with 2-chloro-3-methyl-cyclopenta[c]pyrrole-3a-carboxylic acid (MeOBCPC) in the presence of a base. The reaction yields rac-MeOBCPC in high yields. Other methods of synthesis include the reaction of 2-bromobenzaldehyde with 3-methyl-cyclopenta[c]pyrrole-3a-carboxylic acid (MeCPC) in the presence of a base, and the reaction of 2-bromobenzaldehyde with 2-chloro-cyclopenta[c]pyrrole-3a-carboxylic acid (CPC) in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (3aR,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis involves the following steps: protection of the carboxylic acid group, reduction of the ketone group, formation of the cyclopentane ring, and introduction of the benzyl group.", "Starting Materials": [ "Methyl 3a-carboxy-2-oxo-octahydrocyclopenta[c]pyrrole-6a-carboxylate", "Benzyl bromide", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Chloroform" ], "Reaction": [ "Protection of the carboxylic acid group using methanol and hydrochloric acid", "Reduction of the ketone group using sodium borohydride", "Formation of the cyclopentane ring using sodium hydroxide and chloroform", "Introduction of the benzyl group using benzyl bromide and sodium hydroxide" ] }

CAS RN

1037367-40-0

Product Name

rac-methyl (3aR,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis

Molecular Formula

C16H21NO2

Molecular Weight

259.3

Purity

95

Origin of Product

United States

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